CIL56

概要

説明

CIL56 is an effective selective ferroptosis inducer. It triggers iron-dependent cell death by increasing ROS levels. Additionally, it exhibits anticancer activity against esophageal adenocarcinoma cells with high YAP1 expression .

科学的研究の応用

CIL56 finds applications across multiple scientific domains:

Chemistry: Its role in ferroptosis research and ROS modulation.

Biology: Investigating cell death pathways and lipid metabolism.

Medicine: Potential therapeutic implications for cancer treatment.

Industry: Although industrial applications are limited, understanding its mechanisms can guide drug development.

作用機序

CIL56は、いくつかのメカニズムを通じてその効果を発揮します。

フェロトーシス誘導: 鉄依存性ROSを増加させることで、フェロトーシスを誘発します。

YAP1/Tead転写活性阻害: YAP1/Tead転写活性を抑制し、抗癌作用に貢献します。

脂質合成酵素ACC1: this compoundは、脂質合成における重要な酵素であるACC1を介して細胞死を引き起こす可能性があります。

6. 類似化合物の比較

詳細な比較はほとんどありませんが、this compoundの独自性は、フェロトーシス誘導物質とYAP1阻害剤の両方としての二重の役割にあります。同様の化合物は存在する可能性がありますが、さらなる調査が必要です。

生化学分析

Biochemical Properties

CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . This compound also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . This compound also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . This compound triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .

Subcellular Localization

Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with this compound .

準備方法

合成経路と反応条件

残念ながら、CIL56の具体的な合成経路と反応条件は、文献では容易に利用できません。 this compoundは強力なフェロトーシス誘導物質であることに注意することが重要です。

工業的生産方法

This compoundの工業規模での生産方法に関する詳細はほとんどありません。研究者は主に大規模合成ではなく、その生物学的効果に焦点を当てています。

化学反応の分析

CIL56は、酸化、還元、置換など、さまざまな化学反応を起こします。具体的な試薬や条件は記載されていませんが、フェロトーシスを促進する役割を認識することが重要です。

主要な生成物

This compound誘発反応から生じる主要な生成物は、明確に示されていません。これらの側面を解明するためには、さらなる研究が必要です。

4. 科学研究の応用

This compoundは、複数の科学分野で応用されています。

化学: フェロトーシス研究とROS調節における役割。

生物学: 細胞死経路と脂質代謝の調査。

医学: 癌治療の潜在的な治療的意義。

産業: 産業用途は限られていますが、そのメカニズムを理解することで、創薬を導くことができます。

類似化合物との比較

While detailed comparisons are scarce, CIL56’s uniqueness lies in its dual role as a ferroptosis inducer and YAP1 inhibitor. Similar compounds may exist, but further exploration is necessary.

特性

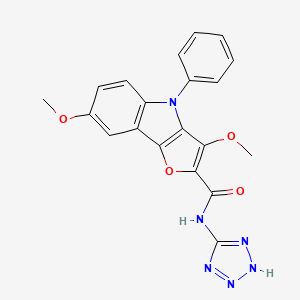

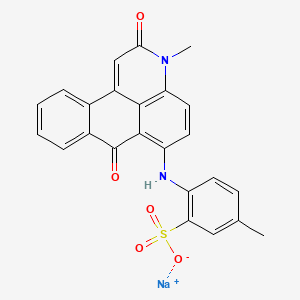

IUPAC Name |

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXEEIUKQGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of CIL56?

A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.

Q2: Are there any specific genes identified that are involved in this compound-induced cell death?

A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].

Q3: What is the relationship between this compound and ceramide species?

A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.

Q4: Does this compound interact with other signaling pathways involved in cell fate?

A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)